

Mass spectrometry analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

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Compound of Interest

	<i>Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate</i>
Cat. No.:	B064673

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A Comparative Mass Spectrometry Guide to Piperazine-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of **tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate**, a key synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), and a closely related analog, tert-butyl piperazine-1-carboxylate. An understanding of their distinct mass spectral characteristics is crucial for reaction monitoring, purity assessment, and metabolic studies in the ever-evolving field of targeted protein degradation.

Executive Summary

PROTACs are bifunctional molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the efficacy of a PROTAC. Piperazine derivatives are frequently incorporated into these linkers to impart favorable physicochemical properties. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these complex molecules and their synthetic precursors. This guide outlines the expected mass spectrometric behavior of **tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate**.

carboxylate and compares it with the simpler, yet structurally related, tert-butyl piperazine-1-carboxylate. The addition of the chloroacetyl group significantly alters the fragmentation pattern, providing a unique signature for its identification.

Comparative Analysis of Mass Spectrometric Performance

The following table summarizes the key mass spectrometric parameters for **tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate** and its comparator, tert-butyl piperazine-1-carboxylate. These values are foundational for method development in both qualitative and quantitative analyses.

Parameter	tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate	tert-butyl piperazine-1-carboxylate
Molecular Formula	C ₁₁ H ₁₉ ClN ₂ O ₃	C ₉ H ₁₈ N ₂ O ₂
Molecular Weight	262.73 g/mol	186.25 g/mol
Monoisotopic Mass	262.1084 g/mol	186.1368 g/mol
Expected [M+H] ⁺	263.1157	187.1441
Key Fragmentation Pathways	Loss of the chloroacetyl group, cleavage of the piperazine ring, loss of the tert-butoxycarbonyl group.	Cleavage of the piperazine ring, loss of the tert-butoxycarbonyl group.

Experimental Protocols

A detailed methodology for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation

- Standard Solution Preparation: Prepare individual stock solutions of **tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate** and tert-butyl piperazine-1-carboxylate in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Working Solution Preparation: Dilute the stock solutions with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography Conditions

- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of these relatively polar compounds.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.

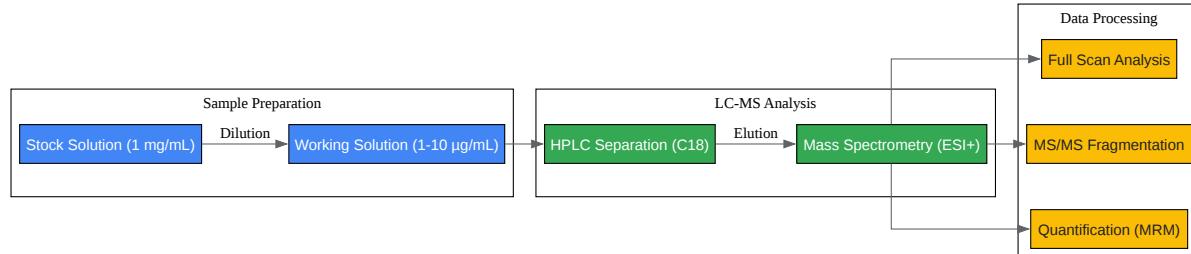
Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
- Scan Mode: Full scan for identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/Hr.
- Cone Gas Flow: 50 L/Hr.
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

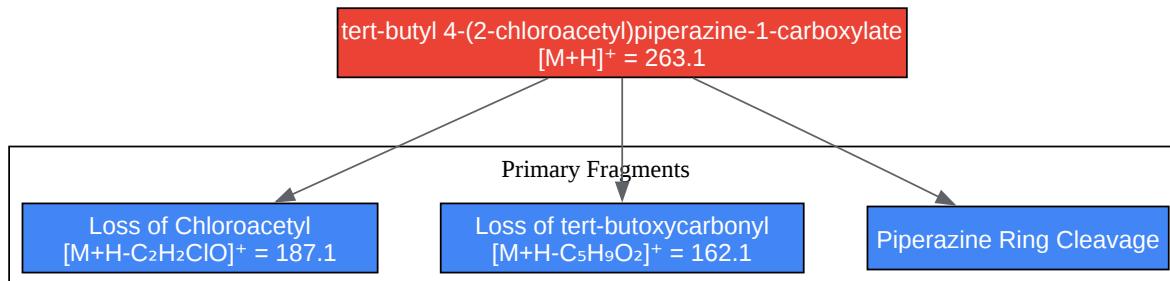
Visualizing the Process and Logic

To further clarify the experimental and logical frameworks, the following diagrams are provided.



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Experimental workflow for LC-MS analysis.



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Predicted fragmentation of the target compound.

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